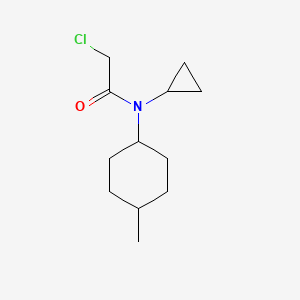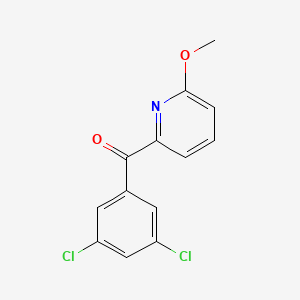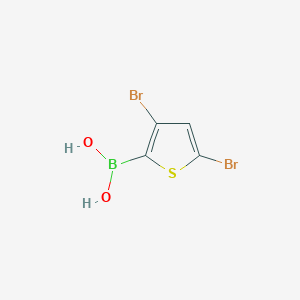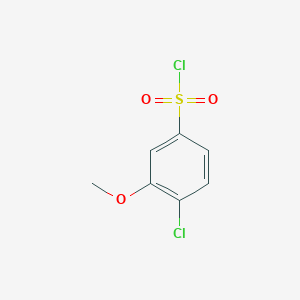
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
Übersicht
Beschreibung
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide, also known as CCPA, is a synthetic compound that has been used in scientific research to study the effects of adenosine A1 receptors on the cardiovascular system. This compound has been synthesized using several methods and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
In Vitro Metabolism of Alachlor
Alachlor, a structurally related chloroacetanilide herbicide, undergoes metabolism in human liver microsomes, leading to the formation of a key metabolite, CDEPA. The study highlights the role of human cytochrome P450 isoforms, especially CYP 3A4, in the metabolism process, signifying the importance of understanding human-specific metabolic pathways for such compounds (Coleman et al., 1999).
N-Alkyl-N-cyclopropylanilines as Mechanistic Probes
A group of N-cyclopropyl-N-alkylanilines, including compounds with a structure similar to the one , has been studied for their reaction with nitrous acid. The research underscores the utility of such compounds as mechanistic probes, revealing insights into the specificity of cleavage and the mechanistic steps involved in the reactions of these compounds (Loeppky & Elomari, 2000).
Biodegradation and Environmental Impact
Biodegradation of Acetochlor
Research on the biodegradation of acetochlor, another chloroacetamide herbicide, provides valuable insights into the potential environmental impact and degradation pathways of similar compounds. This study identifies the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a critical step in its biodegradation, and elucidates the role of specific enzymes and gene clusters in this process (Wang et al., 2015).
Potential for Water Pollution
The leaching behavior of acetochlor and related compounds, including alachlor and metolachlor, has been studied to assess their potential for water pollution. This comparative study on parameters governing the potential for water pollution is crucial for understanding the environmental impact of chloroacetamide herbicides and may have relevance for similar compounds (Balinova, 1997).
Antibacterial Activity
Antibacterial Potential Against Klebsiella pneumoniae
Research into the antibacterial activity of acetamide derivatives, particularly focusing on Klebsiella pneumoniae, reveals that such compounds have significant potential as antibacterial agents. The study emphasizes the importance of specific structural features, such as the presence of a chloro atom, in enhancing the antibacterial activity and stabilizing the molecule in the target enzyme site (Cordeiro et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-9-2-4-10(5-3-9)14(11-6-7-11)12(15)8-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHHDCMOUBGNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)